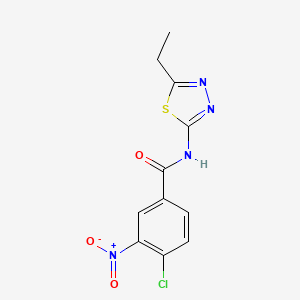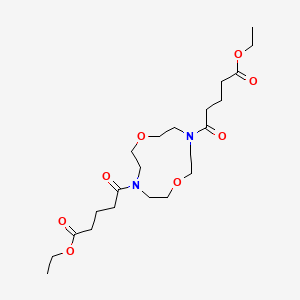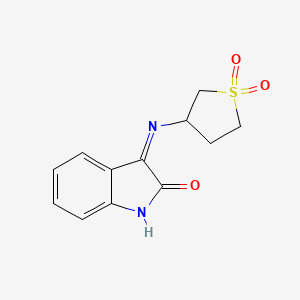![molecular formula C15H14N2O B11711776 2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide](/img/structure/B11711776.png)
2-Methyl-N'-[(1E)-phenylmethylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide is a chemical compound belonging to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties and have been studied extensively for their potential applications in various fields, including medicine and industry. This compound, with the molecular formula C16H16N2O, is characterized by the presence of a phenylmethylidene group attached to a benzohydrazide core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the condensation of 2-methylbenzohydrazide with benzaldehyde. The reaction is carried out under reflux conditions in the presence of an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for 2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The phenylmethylidene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents, such as acids or bases, to facilitate the reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the benzohydrazide core.
Reduction: Hydrazine derivatives with potential biological activity.
Substitution: Various substituted benzohydrazides with modified properties.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N’-[(E)-(2-methylphenyl)methylidene]benzohydrazide
- N’-[(E)-(4-methylphenyl)methylidene]benzohydrazide
- N’-[(E)-(2,4-dimethoxybenzylidene)benzohydrazide
Uniqueness
2-methyl-N’-[(E)-phenylmethylidene]benzohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methyl group and the phenylmethylidene moiety can enhance its interactions with molecular targets, potentially leading to improved efficacy in various applications.
Propriétés
Formule moléculaire |
C15H14N2O |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
N-[(Z)-benzylideneamino]-2-methylbenzamide |
InChI |
InChI=1S/C15H14N2O/c1-12-7-5-6-10-14(12)15(18)17-16-11-13-8-3-2-4-9-13/h2-11H,1H3,(H,17,18)/b16-11- |
Clé InChI |
OGPWPXOUEMTHSD-WJDWOHSUSA-N |
SMILES isomérique |
CC1=CC=CC=C1C(=O)N/N=C\C2=CC=CC=C2 |
SMILES canonique |
CC1=CC=CC=C1C(=O)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4-dibromo-6-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11711707.png)

![ethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,4-dihydroxyphenyl)propanoate](/img/structure/B11711712.png)
![2-(4-Chlorophenyl)-5-[4-(4-pentylcyclohexyl)phenyl]-1,3,4-oxadiazole](/img/structure/B11711717.png)
![4-methyl-N-[1-oxo-1-(1,4,7-trioxa-10-azacyclododecan-10-yl)propan-2-yl]benzenesulfonamide](/img/structure/B11711730.png)

![2-[(3Z)-3-hydrazono-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11711747.png)
![2-(2,2,2-Trichloro-1-isobutyrylamino-ethylamino)-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B11711750.png)
![3-methyl-N-{2,2,2-trichloro-1-[(3-nitrophenyl)amino]ethyl}benzamide](/img/structure/B11711753.png)

![N'-[(3Z)-7-bromo-5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2,4-dibromo-3-methyl-6-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11711764.png)
![7-[(4-methylphenyl)amino]-8H-naphtho[2,3-a]phenothiazine-8,13(14H)-dione](/img/structure/B11711772.png)

![2-[(E)-2-(4-Chloro-phenyl)-vinyl]-5-nitro-1H-benzoimidazole](/img/structure/B11711782.png)
